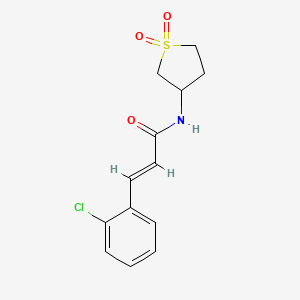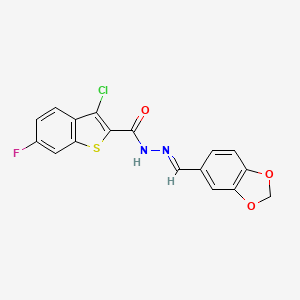
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate
説明
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate, also known as INH-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of isonicotinic acid hydrazide, which is commonly used as an antitubercular drug. INH-1 has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in various signaling pathways.
Biochemical and Physiological Effects:
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid beta aggregation, and the inhibition of bacterial growth. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have anti-inflammatory activity and to inhibit the activity of various enzymes and signaling pathways.
実験室実験の利点と制限
One advantage of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in lab experiments is that it has been shown to have a variety of potential applications in scientific research, making it a versatile compound. However, one limitation of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate. One area of interest is the development of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate derivatives with improved potency and selectivity. Another area of interest is the investigation of the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate and its derivatives. Additionally, further research is needed to determine the potential applications of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate in various scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research.
科学的研究の応用
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurodegenerative disease research, and infectious disease research. One study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment. Another study found that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate was able to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease, suggesting that it may have potential applications in neurodegenerative disease research. 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-furoate has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for infectious disease research.
特性
IUPAC Name |
[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17(14-7-9-19-10-8-14)21-20-12-13-3-5-15(6-4-13)25-18(23)16-2-1-11-24-16/h1-12H,(H,21,22)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRDTAFEKWFWTA-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-fluorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3864380.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3864385.png)
![N'-[1-(3-nitrophenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3864389.png)



![(3,5-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B3864407.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B3864415.png)
![5-({5-[(4-benzyl-1-piperidinyl)methyl]-3-isoxazolyl}carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3864425.png)
![(7-chloro-4-methyl-2-quinolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B3864447.png)
![4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3864450.png)